molecular formula C9H10N2 B1390049 4-Isopropylpicolinonitrile CAS No. 676136-14-4

4-Isopropylpicolinonitrile

Cat. No. B1390049
CAS RN: 676136-14-4
M. Wt: 146.19 g/mol
InChI Key: HTPXWUAORWGONM-UHFFFAOYSA-N
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Description

4-Isopropylpicolinonitrile (4-IPN) is an organic compound classified as a nitrile. It is a colorless liquid with a sharp, pungent odor, and is soluble in organic solvents such as alcohols, ethers, and ketones. 4-IPN has been studied extensively due to its wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-Isopropylpicolinonitrile has been used extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used to synthesize a variety of compounds, including drugs, peptides, and small molecules. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other materials. 4-Isopropylpicolinonitrile has also been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s.

Mechanism of Action

The mechanism of action of 4-Isopropylpicolinonitrile is not fully understood, but it is believed to involve the formation of a transient nitrile intermediate. This intermediate is believed to form a covalent bond with the substrate, leading to the formation of a complex that can be broken down to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isopropylpicolinonitrile are not fully understood. However, it is believed to have an inhibitory effect on the activity of enzymes, and has been shown to have an antifungal effect in some studies. It has also been shown to have some anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-Isopropylpicolinonitrile has several advantages for lab experiments. It is relatively inexpensive, and is easily synthesized from commercially available starting materials. It is also stable and can be stored for long periods of time without significant degradation. However, 4-Isopropylpicolinonitrile is highly toxic and should be handled with caution. It should also be used in a well-ventilated area, and protective clothing should be worn when handling it.

Future Directions

There are several potential future directions for the study of 4-Isopropylpicolinonitrile. These include further investigation into its mechanism of action, its potential applications in the treatment of diseases, and its potential toxicity in humans. Additionally, further research into its ability to form covalent bonds, and its potential applications in the synthesis of polymers and other materials, could be beneficial. Finally, further exploration of its potential applications in the field of medicinal chemistry could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

4-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXWUAORWGONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpicolinonitrile

Synthesis routes and methods

Procedure details

To a stirring solution of 139 mg (1.01 mmol) of 4-isopropylpyridine N-oxide in 10 mL of CH2Cl2 at r.t. was added 160 μL (1.20 mmol) of TMSCN. After 5 min., 100 μL (1.09 mmol) of dimethylcarbamyl chloride was added, and the solution was stirred at r.t. for 16 h. The solution was diluted with chloroform and washed with 20 mL of 10% aqueous K2CO3. The layers were separated, and the aqueous layer was extracted 3 times with CHCl3. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 4-isopropylpicolinonitrile with some impurity as a liquid.
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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